1-(4-acetylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-acetylphenyl)ethanol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-acetylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-acetylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary to optimize cost and efficiency. Additionally, continuous flow reactors might be employed to enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(4-acetylphenyl)ethanone or 1-(4-formylphenyl)ethanol.
Reduction: 1-(4-hydroxyphenyl)ethanol.
Substitution: Various substituted phenyl ethanols depending on the substituent introduced.
Scientific Research Applications
1-(4-acetylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-acetylphenyl)ethanone: Similar structure but lacks the hydroxyl group.
1-(4-hydroxyphenyl)ethanol: Similar structure but has a hydroxyl group instead of an acetyl group.
Uniqueness
1-(4-acetylphenyl)ethanol is unique due to the presence of both an acetyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
15519-23-0 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[4-(1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3 |
InChI Key |
NWDDTMPWTLSMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.